molecular formula C38H58Cl2N2O6 B12747117 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride CAS No. 138371-24-1

1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride

Cat. No.: B12747117
CAS No.: 138371-24-1
M. Wt: 709.8 g/mol
InChI Key: KVJOSUKBDNBQME-UHFFFAOYSA-N
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Description

1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a synthetic organic compound that belongs to the class of diketones It is characterized by the presence of butoxyphenyl and morpholinylmethyl groups attached to an octanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps:

    Formation of the Octanedione Backbone: The initial step involves the preparation of the octanedione backbone through a series of condensation reactions.

    Attachment of Butoxyphenyl Groups: The butoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Introduction of Morpholinylmethyl Groups: The morpholinylmethyl groups are attached through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the octanedione backbone.

    Catalytic Processes: Employing catalysts to enhance the efficiency of electrophilic and nucleophilic substitution reactions.

    Purification Techniques: Using chromatography and recrystallization methods to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The butoxyphenyl and morpholinylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and as a potential inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves:

    Molecular Targets: Interaction with specific enzymes and receptors.

    Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Similar structure with methoxy groups instead of butoxy groups.

    1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Ethoxy groups instead of butoxy groups.

Uniqueness

1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is unique due to the presence of butoxyphenyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

138371-24-1

Molecular Formula

C38H58Cl2N2O6

Molecular Weight

709.8 g/mol

IUPAC Name

1,8-bis(4-butoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride

InChI

InChI=1S/C38H56N2O6.2ClH/c1-3-5-23-45-35-15-11-31(12-16-35)37(41)33(29-39-19-25-43-26-20-39)9-7-8-10-34(30-40-21-27-44-28-22-40)38(42)32-13-17-36(18-14-32)46-24-6-4-2;;/h11-18,33-34H,3-10,19-30H2,1-2H3;2*1H

InChI Key

KVJOSUKBDNBQME-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCC)CN4CCOCC4.Cl.Cl

Origin of Product

United States

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